molecular formula C39H47N3O8S2 B2371799 Cyanine 3 Tyramide CAS No. 174961-75-2

Cyanine 3 Tyramide

Cat. No.: B2371799
CAS No.: 174961-75-2
M. Wt: 749.94
InChI Key: ZGIIYCFNNUGOML-KEGIJRRKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine 3 Tyramide is a fluorescent dye widely used in various scientific applications, particularly in the field of biological labeling. It is part of the cyanine dye family, known for their vibrant fluorescence and ability to cover a broad spectrum of the electromagnetic range. This compound is specifically utilized in Tyramide Signal Amplification (TSA) techniques, which significantly enhance the sensitivity of immunohistochemical and in situ hybridization assays .

Biochemical Analysis

Biochemical Properties

Cyanine 3 Tyramide interacts with various biomolecules in the context of TSA. The horseradish peroxidase (HRP) enzyme plays a key role in this process. In the presence of low concentrations of hydrogen peroxide, HRP converts the labeled tyramide substrate into a highly reactive form that can covalently bind to tyrosine residues on proteins at or near the HRP . This results in high-density tyramide labeling, which is the basis for the exceptional sensitivity of this system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Its primary function is to enhance the signal of the target protein or nucleic acid sequence in situ, enabling the detection of low-abundance targets in ICC, IHC, and FISH applications . This can influence cell function by providing more accurate and sensitive detection of specific proteins or nucleic acids, which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the catalytic activity of HRP. When HRP is conjugated to a secondary antibody that binds to a primary antibody specific to the target, it catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the TSA technique, which uses this compound, has been shown to have enhanced sensitivity, high specificity, and compatibility with modern multi-label fluorescent microscopy

Transport and Distribution

The transport and distribution of this compound within cells and tissues occur during the TSA process. The HRP enzyme, which is conjugated to the secondary antibody, catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .

Subcellular Localization

The subcellular localization of this compound depends on the target of the primary antibody used in the TSA process. After the HRP-catalyzed reaction, the reactive tyramide radical covalently binds to tyrosine residues on proteins at or near the HRP, which can be located in various subcellular compartments depending on the target of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 3 Tyramide involves the conjugation of a cyanine dye to a tyramide molecule. The process typically starts with the preparation of the cyanine dye, which involves the condensation of a quaternary ammonium salt with a reactive intermediate. The resulting cyanine dye is then coupled with tyramide under mild conditions to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Scientific Research Applications

Comparison with Similar Compounds

Cyanine 3 Tyramide is part of the broader cyanine dye family, which includes several other compounds with similar properties. Some of the similar compounds include:

Uniqueness of this compound: this compound is unique due to its specific spectral properties, which make it suitable for applications requiring greenish-yellow fluorescence. Its high sensitivity and ability to enhance fluorescent signals make it a valuable tool in various scientific and diagnostic applications .

Properties

IUPAC Name

2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethylindol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N3O8S2/c1-6-41-33-20-18-29(51(45,46)47)25-31(33)38(2,3)35(41)11-10-12-36-39(4,5)32-26-30(52(48,49)50)19-21-34(32)42(36)24-9-7-8-13-37(44)40-23-22-27-14-16-28(43)17-15-27/h10-12,14-21,25-26H,6-9,13,22-24H2,1-5H3,(H3-,40,43,44,45,46,47,48,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXIOSIRIWBDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.